4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol
Description
4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol is a brominated phenolic compound characterized by a cyclopropane-containing aminomethyl group at the para position and bromine atoms at the 2- and 6-positions of the aromatic ring. Its molecular formula is C₁₀H₁₁Br₂NO, with a molecular weight of ~333.92 g/mol (calculated).
Properties
Molecular Formula |
C10H11Br2NO |
|---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
4-[amino(cyclopropyl)methyl]-2,6-dibromophenol |
InChI |
InChI=1S/C10H11Br2NO/c11-7-3-6(4-8(12)10(7)14)9(13)5-1-2-5/h3-5,9,14H,1-2,13H2 |
InChI Key |
SOUINGUAOJVBOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC(=C(C(=C2)Br)O)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol typically involves multi-step organic reactions. One common approach is the bromination of phenol derivatives followed by the introduction of the amino(cyclopropyl)methyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and subsequent functional group modifications. The choice of solvents, catalysts, and reaction conditions are critical to achieving efficient production on a large scale.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) Reactions
The electron-withdrawing bromine atoms activate the aromatic ring for nucleophilic substitution, particularly at the ortho and para positions relative to the hydroxyl group.
Key Observations:
-
Bromine Displacement : Under basic conditions (e.g., NaOH/EtOH), one bromine atom is selectively replaced by nucleophiles like methoxide or amines. For example:
This reaction proceeds via a Meisenheimer complex intermediate .
-
Regioselectivity : Steric hindrance from the cyclopropyl group directs substitution to the less hindered bromine (position 6).
| Reaction Conditions | Nucleophile | Product | Yield |
|---|---|---|---|
| KOH, DMSO, 80°C | CH₃O⁻ | 2,6-Dimethoxy derivative | 72% |
| Cu₂O, NH₃, EtOH, reflux | NH₂⁻ | 6-Amino-2-bromo derivative | 65% |
Oxidation and Redox Behavior
The phenolic hydroxyl group undergoes oxidation to a quinone under strong oxidizing agents, while the cyclopropane ring remains intact under mild conditions:
Oxidation Pathways:
-
Phenol → Quinone :
This reaction is pH-dependent, with optimal yields in acidic media (pH 3–5) .
-
Amino Group Stability : The cyclopropylamine moiety resists oxidation under standard conditions but forms an N-oxide with H₂O₂ in acetic acid.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring participates in unique reactions:
Acid-Catalyzed Ring Opening:
In concentrated HCl, the cyclopropane undergoes ring-opening to form a chlorinated allylamine derivative:
This reaction is driven by relief of ring strain (ΔH = −28 kcal/mol) .
Thermal Decomposition:
At >200°C, the compound decomposes via radical pathways, releasing HBr and forming polycyclic aromatic amines .
Coordination Chemistry
The phenolic oxygen and amino group act as bidentate ligands for transition metals:
The Cu(II) complex exhibits catalytic activity in aerobic oxidation of alcohols (TOF = 120 h⁻¹) .
Schiff Base Formation
The amino group condenses with aldehydes/ketones to form stable imines:
Yields exceed 85% with aromatic aldehydes (e.g., benzaldehyde) .
Scientific Research Applications
4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects: Halogen and Functional Group Variations
4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol (CAS 1273667-74-5)
- Molecular Formula: C₁₀H₁₁F₂NO
- Molecular Weight : 199.20 g/mol
- Key Differences: Halogen Substitution: Fluorine atoms at the 2- and 6-positions instead of bromine. Acidity: Fluorine’s high electronegativity increases phenol acidity (lower pKa) compared to bromine. Lipophilicity: Bromine’s larger atomic radius enhances lipophilicity (logP ~3.5 estimated) versus fluorine (logP ~1.8), impacting membrane permeability. Applications: Fluorinated analogs are often used in pharmaceuticals due to metabolic stability, whereas brominated derivatives may exhibit stronger electrophilic reactivity.
4-[(Dimethylamino)methyl]-2,6-diisopropylphenol (CAS 4918-95-0)
- Molecular Formula: C₁₆H₂₅NO
- Molecular Weight : 247.38 g/mol
- Key Differences: Amino Group: Dimethylamino vs. cyclopropylamino. The latter introduces steric hindrance and reduced electron-donating capacity. Substituent Bulk: Diisopropyl groups at 2- and 6-positions create greater steric bulk than bromine, reducing solubility in polar solvents. Bioactivity: Dimethylamino derivatives are common in anesthetic agents (e.g., propofol analogs), whereas brominated phenols may target halogen-bonding interactions in enzymes.
Cyclopropane-Containing Compounds: Stability and Reactivity
Flucycloxuron (CAS 94050-52-9)
- Molecular Formula : C₂₅H₂₀ClF₂N₃O₃
- Use : Acaricide/insecticide
- Comparison: Structural Complexity: Flucycloxuron incorporates a benzamide backbone and chlorophenyl-cyclopropyl group, contrasting with the simpler phenolic structure of the target compound. Cyclopropane Role: Both compounds utilize cyclopropane for conformational constraint, but flucycloxuron’s larger structure enables chitin synthesis inhibition, a mechanism less relevant to brominated phenols. Halogen Effects: Chlorine and fluorine in flucycloxuron vs. bromine in the target compound highlight divergent electronegativity and steric profiles in pesticidal activity.
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Halogen Effects : Bromine’s polarizability enhances halogen bonding in target interactions, making it suitable for enzyme inhibition studies, whereas fluorine optimizes pharmacokinetics .
- Steric and Electronic Profiles: The cyclopropylamino group balances steric demand and electron modulation, offering a unique scaffold for drug design compared to dimethylamino or diisopropyl groups .
Biological Activity
4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHBrN\O
- Molecular Weight : 308.00 g/mol
The compound features a dibromophenol moiety which is known for various biological activities, including antimicrobial and anti-inflammatory properties.
Research indicates that compounds similar to this compound can interact with various biological targets:
- Estrogen Receptors : Studies have shown that derivatives of dibromophenol exhibit binding affinities for estrogen receptors (ERα and ERβ). For instance, certain bisphenol derivatives act as antagonists or partial agonists at these receptors, influencing gene transcription related to hormonal pathways .
- Antimicrobial Activity : The presence of bromine atoms in the structure enhances the compound's reactivity and potential antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacteria and fungi .
Biological Activity Data
The biological activities of this compound can be summarized in the following table:
Case Studies
-
Estrogen Receptor Modulation :
A study investigated the binding affinities of various bisphenol derivatives to estrogen receptors. The results indicated that certain structural modifications could enhance or diminish receptor activity, suggesting a potential pathway for therapeutic development targeting hormone-related diseases . -
Antimicrobial Efficacy :
Research on dibromophenol derivatives revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of halogenation in increasing the potency of these compounds against bacterial strains . -
Anti-inflammatory Properties :
In vitro studies demonstrated that compounds similar to this compound could inhibit pro-inflammatory cytokines in human cell lines. This suggests a mechanism by which these compounds may exert protective effects against chronic inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol, and how can intermediates be characterized?
- Methodology : Start with 2,6-dibromophenol as a precursor. Protect the phenolic hydroxyl group via acetylation to avoid side reactions during subsequent alkylation or substitution steps. Introduce the cyclopropane-methylamine moiety using nucleophilic substitution or reductive amination. Deprotect the acetyl group under mild acidic or basic conditions.
- Characterization : Confirm intermediate structures via -/-NMR, FT-IR (for acetyl group detection), and mass spectrometry. Monitor reaction progress using HPLC with UV detection .
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?
- Quantitative Analysis : Use reversed-phase HPLC with diode-array detection (DAD) or LC-MS for high sensitivity. Calibrate with standards in solvents like ethanol or acetonitrile (see solubility data in ).
- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals caused by bromine’s isotopic pattern and the cyclopropane group’s steric effects .
Q. How does the compound’s stability vary under different pH and solvent conditions?
- Experimental Design : Conduct accelerated stability studies in buffers (pH 1–13) and solvents (polar aprotic, aqueous, alcohols). Monitor degradation via UV-Vis spectroscopy or LC-MS.
- Key Findings : The phenolic hydroxyl group may undergo oxidation at high pH, while acidic conditions could promote debromination (observed in plasma degradation studies; ). Solubility in water is limited, so use co-solvents like DMSO for aqueous experiments .
Advanced Research Questions
Q. What mechanistic insights explain the degradation pathways of this compound under advanced oxidation processes?
- Methodology : Apply dielectric barrier discharge (DBD) plasma in micro-bubbles with Ar/O/N as working gases ( ). Analyze products via ion chromatography (Br detection) and TOC analysis for mineralization.
- Insights : Degradation proceeds via electrophilic attack on bromine substituents, leading to debromination and formation of 2,6-dibromophenol derivatives. Radical scavengers (e.g., tert-butanol) can elucidate reaction pathways .
Q. How do through-space electronic interactions influence the compound’s acid-base properties and reactivity?
- Computational Approach : Perform DFT calculations to model OH-π interactions between the phenolic hydroxyl and cyclopropane-methylamine group. Compare acidity (pKa) with analogs lacking the cyclopropane ring.
- Experimental Validation : Measure pKa via potentiometric titration in water-organic solvent mixtures. Correlate with computational data to identify stabilization mechanisms (e.g., through-space vs. through-bond effects) .
Q. What role does this compound play in environmental systems, and how can its bioaccumulation be assessed?
- Environmental Analysis : Use SPE-LC-MS/MS to detect the compound in water/sediment samples. Study biodegradation using microbial consortia under aerobic/anaerobic conditions.
- Findings : Brominated phenols are persistent; the cyclopropane group may reduce microbial degradation rates. Monitor debrominated metabolites (e.g., 2,6-dibromophenol) as indicators of environmental transformation .
Q. Can molecular docking predict the binding affinity of this compound to biological targets like kinase enzymes?
- Methodology : Dock the compound into Syk kinase’s active site (PDB: 3FQR) using AutoDock Vina. Compare binding modes with known inhibitors (e.g., SKI-O-592; ). Validate predictions via enzymatic assays measuring IC.
- Key Parameters : Optimize the protonation state of the amino group and assess steric clashes caused by the cyclopropane moiety .
Data Contradiction Analysis
Q. How can discrepancies in reported degradation rates between plasma-based and microbial systems be resolved?
- Hypothesis Testing : Plasma systems ( ) generate reactive oxygen species (ROS) that rapidly degrade the compound, while microbial systems ( ) rely on slower enzymatic debromination.
- Experimental Design : Compare degradation kinetics under controlled ROS levels (e.g., HO/UV vs. microbial cultures). Use -NMR to track intermediate profiles and identify rate-limiting steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
